2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol
Overview
Description
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a P(NMe₂)₃-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions.
Attachment of the Ethanol Moiety: The ethanol moiety can be introduced through a reductive amination process, where the pyrrolidine ring is functionalized with an ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity, while the ethanol moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine scaffold.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have similar biological activities.
Uniqueness
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol is unique due to the combination of its pyrrolidine ring, dichlorophenyl group, and ethanol moiety. This unique structure may confer specific biological activities and pharmacokinetic properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[3-(3,4-dichlorophenyl)pyrrolidin-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-2-1-9(7-11(10)14)12(4-6-16)3-5-15-8-12/h1-2,7,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZABNWAUIZJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594098 | |
Record name | 2-[3-(3,4-Dichlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52423-89-9 | |
Record name | 2-[3-(3,4-Dichlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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